[Ethyl(dimethyl)silyl]methanol
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Overview
Description
[Ethyl(dimethyl)silyl]methanol: is an organosilicon compound with the molecular formula C5H14OSi . It is a member of the silyl ether family, which are commonly used as protecting groups in organic synthesis due to their stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Silylation of Methanol: The most common method for preparing [Ethyl(dimethyl)silyl]methanol involves the reaction of methanol with ethyl(dimethyl)silyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrially, the compound can be synthesized through a similar silylation process, but on a larger scale using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [Ethyl(dimethyl)silyl]methanol can undergo oxidation reactions to form corresponding silanols or siloxanes.
Reduction: The compound can be reduced to form silanes using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the silyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride.
Substitution: Halides, alkoxides.
Major Products Formed:
Oxidation: Silanols, siloxanes.
Reduction: Silanes.
Substitution: Various substituted silyl ethers.
Scientific Research Applications
Chemistry:
Protecting Groups: [Ethyl(dimethyl)silyl]methanol is widely used as a protecting group for alcohols in organic synthesis.
Biology and Medicine:
Drug Development: The compound is used in the synthesis of various pharmaceutical intermediates, aiding in the development of new drugs.
Industry:
Mechanism of Action
Comparison with Similar Compounds
Trimethylsilyl Methanol: Similar in structure but with three methyl groups instead of one ethyl and two methyl groups.
Tert-Butyldimethylsilyl Methanol: Contains a tert-butyl group instead of an ethyl group, providing greater steric hindrance and stability.
Uniqueness:
Properties
CAS No. |
2917-56-8 |
---|---|
Molecular Formula |
C5H14OSi |
Molecular Weight |
118.25 g/mol |
IUPAC Name |
[ethyl(dimethyl)silyl]methanol |
InChI |
InChI=1S/C5H14OSi/c1-4-7(2,3)5-6/h6H,4-5H2,1-3H3 |
InChI Key |
FSOVZPGJGDWUBM-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](C)(C)CO |
Origin of Product |
United States |
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